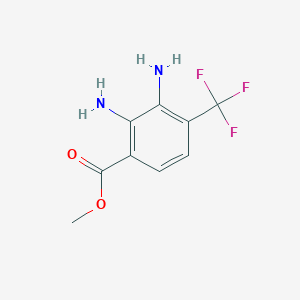

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Beschreibung

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with two amino groups at the 2- and 3-positions and a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the amino groups provide reactivity for further functionalization. This compound has been explored in agrochemical and pharmaceutical research due to its unique electronic and steric profile.

Eigenschaften

IUPAC Name |

methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-diamino-4-(trifluoromethyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by reduction and esterification steps . For example, the nitration of 2-nitro-4-(trifluoromethyl)benzoic acid can be followed by reduction to the corresponding amine and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of methyl 2,3-diamino-4-(trifluoromethyl)benzoate may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized under specific conditions.

Reduction: The nitro precursor can be reduced to form the amino groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2,3-diamino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Sulfonylurea Herbicides (Triazine-Based Methyl Benzoates)

highlights methyl benzoate derivatives used as sulfonylurea herbicides, sharing structural motifs with the target compound but differing critically in substituents and functional groups:

Key Differences :

- Functional Groups: The target compound lacks the sulfonylurea bridge (-SO₂NHC(O)NH-) and triazine ring critical for herbicidal activity in sulfonylureas.

- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to structural dissimilarity .

Fluorinated Pyrimidine Derivatives

lists 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine, a pyrimidine-based compound with a trifluoromethyl group, providing another comparison point:

Key Differences :

- Substituent Effects: The thiophene group in the pyrimidine compound introduces π-π stacking capabilities, whereas the amino groups in the target compound enhance solubility and reactivity.

Research Findings and Commercial Viability

- Sulfonylurea Analogs : Widely commercialized due to their potent herbicidal activity and low mammalian toxicity. Their triazine and sulfonylurea motifs are irreplaceable for ALS inhibition .

- Target Compound: Discontinued status suggests challenges in synthesis, stability, or insufficient performance in preliminary trials.

Biologische Aktivität

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate features a benzoic acid derivative with two amino groups and a trifluoromethyl substituent. Its chemical structure can be represented as follows:

This compound's unique trifluoromethyl group contributes to its biological properties by enhancing lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of methyl 2,3-diamino-4-(trifluoromethyl)benzoate. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Biofilm inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that methyl 2,3-diamino-4-(trifluoromethyl)benzoate exhibits cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity in Human Cancer Cell Lines

In a study evaluating the cytotoxic effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), the following results were observed:

- A549 Cell Line : IC50 value of 45 nM

- HeLa Cell Line : IC50 value of 60 nM

These results suggest that methyl 2,3-diamino-4-(trifluoromethyl)benzoate has significant potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 | 45 | Induction of apoptosis |

| HeLa | 60 | Cell cycle arrest |

Mechanistic Insights

The biological activity of methyl 2,3-diamino-4-(trifluoromethyl)benzoate is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Biofilm Disruption : The ability to disrupt biofilms enhances its effectiveness against chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.